Scientific Field: Medicinal Chemistry, Oncology
Summary of the Application: This compound is used as a derivative in the synthesis of MANIO, a p53-activating anticancer agent with remarkable selectivity to the p53 pathway and promising antitumor activity against colorectal cancer (CRC).
Methods of Application or Experimental Procedures: A library of novel MANIO derivatives, including hydroxymethyl- and bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles, was synthesized by rational structural modulation.
Scientific Field: Pharmaceutical Sciences, Phytochemistry
Summary of the Application: This compound is used in the synthesis of new pyrrole alkaloids from the fruits of Lycium chinense, a traditional herbal medicine and functional food.
Methods of Application or Experimental Procedures: The compound was isolated from the fruits of Lycium chinense through repeated chromatography of the AcOEt-soluble fraction on CC and preparative HPLC.
Results or Outcomes: Three new minor pyrrole alkaloids were isolated from the fruits of Lycium chinense.
3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one is a pyridinone derivative characterized by the presence of a hydroxymethyl group at the 3-position and a methyl group at the 6-position of the pyridine ring. Its chemical formula is C7H9NO2, and it is recognized for its potential biological activities and applications in medicinal chemistry. The compound's structure allows for various interactions with biological systems, making it a subject of interest in drug discovery and development.
3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one exhibits notable biological activities. Research has indicated its potential as a positive allosteric modulator of glutamate receptors, particularly the GluN2A subunit. This modulation can enhance synaptic plasticity and cognitive functions, making it a candidate for treating cognitive impairments . Additionally, its derivatives have shown promise in neuroprotective roles, potentially benefiting conditions like schizophrenia and depression.
Several methods are employed for synthesizing 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one:
The compound finds applications primarily in medicinal chemistry due to its biological activity. Its derivatives are being explored for:
Studies on interaction mechanisms indicate that 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one interacts with various receptors, particularly glutamate receptors. Its ability to modulate receptor activity suggests that it may influence synaptic transmission and plasticity. Research into its binding affinities and effects on receptor kinetics is ongoing to elucidate these interactions further .
Several compounds share structural similarities with 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Methylpyridin-2(1H)-one | Lacks hydroxymethyl group | Basic structure without additional functionality |
| 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | Different position of methyl group | May exhibit different biological activities |
| 4-Hydroxy-6-methylpyridin-2(1H)-one | Hydroxyl instead of hydroxymethyl | Potentially different reactivity patterns |
| 3-(Hydroxymethyl)-5-methylpyridin-2(1H)-one | Methyl group at position 5 | Variability in receptor interaction profiles |
The uniqueness of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one lies in its specific arrangement of functional groups, which enhances its potential as a therapeutic agent while differentiating it from other similar compounds. Its distinct properties contribute to ongoing research aimed at understanding its full range of biological activities and applications.
3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one (CAS 374706-74-8) is a pyridinone derivative characterized by a six-membered aromatic ring containing one oxygen atom and one nitrogen atom. Its molecular formula is C₇H₉NO₂, with a molecular weight of 139.15 g/mol and a SMILES code of CC1=CC=C(CO)C(=O)N1. Structurally, it features a pyridinone core substituted with a hydroxymethyl group (-CH₂OH) at position 3 and a methyl group (-CH₃) at position 6. This compound belongs to the broader class of 2(1H)-pyridones, which are lactam tautomers of 2-hydroxypyridines.
Pyridinones have been studied extensively since the 19th century, with early investigations focusing on their tautomerism and synthetic pathways. The Guareschi-Thorpe condensation, a method to synthesize pyridinones via reactions between cyanoacetamide and 1,3-diketones, established foundational techniques for their production. In the mid-20th century, derivatives like milrinone (a cardiac stimulant) and pirfenidone (an antifibrotic agent) highlighted the therapeutic potential of pyridinones. More recently, 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one has garnered attention for its versatility in heterocyclic chemistry and drug design.
The compound’s 2-pyridone core enables hydrogen bonding via its lactam NH and keto O atoms, a property critical for interactions with biological targets. The hydroxymethyl group enhances hydrophilicity, improving solubility in polar solvents, while the 6-methyl group modulates electronic effects, stabilizing the ring and influencing reactivity. These features position it as a valuable intermediate in synthesizing bioactive molecules, particularly in kinase inhibitor design.
The preparation of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one involves multi-step reactions, as outlined in CN104610134A, a patented method for related pyridyl methanol derivatives. A generalized approach includes:
| Parameter | Optimal Condition | Yield/Selectivity Impact |
|---|---|---|
| Catalyst | Tungsten oxide (2.3–2.4% w/w of substrate) | Enhances oxidation selectivity |
| Hydrogen Peroxide | 0.8–1.0 equivalents | Controls acetyl group introduction |
| Solvent | Glacial acetic acid | Facilitates reaction homogeneity |
While direct methods for 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one are limited, analogous pyridinones are synthesized via:
The compound predominantly exists as the pyridinone tautomer (lactam form) in the solid state, confirmed by X-ray crystallography and IR spectroscopy. In solution, tautomerism depends on solvent polarity:
| Solvent Type | Dominant Tautomer | Energy Difference (kJ/mol) |
|---|---|---|
| Solid state | Pyridinone | ~2.43–3.3 |
| Polar solvent | Pyridinone | ~8.95–8.83 |
| Nonpolar solvent | 2-hydroxypyridine | N/A |
Limited experimental data exist for this compound, but related pyridinones exhibit:
The -CH₂OH group undergoes typical alcohol reactions:
The 2-pyridone ring participates in:
Pyridinone derivatives are privileged scaffolds in kinase inhibitor design due to their ability to mimic ATP-binding motifs. While direct bioactivity data for 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one are scarce, its structural analogs demonstrate:
| Property | 2-Pyridone | 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one |
|---|---|---|
| Solubility | Low in water | Enhanced by -CH₂OH group |
| Reactivity | High (unsubstituted ring) | Reduced (steric effects of methyl group) |
| Applications | Coordination chemistry | Medicinal intermediates |
The classical synthetic routes for 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one primarily involve direct modification of the pyridone core structure. The most established classical approach utilizes condensation reactions between 6-methylpyridin-2(1H)-one and formaldehyde under basic conditions [1]. This method relies on the nucleophilic character of the 3-position in the pyridone ring, which can be activated through deprotonation to form an enolate intermediate.
The classical condensation reaction typically proceeds through a two-step mechanism: first, the formation of a stabilized enolate anion at the 3-position of 6-methylpyridin-2(1H)-one, followed by nucleophilic attack on formaldehyde. The reaction conditions generally require elevated temperatures (reflux conditions) and reaction times of 3-6 hours, yielding the desired hydroxymethyl product in moderate to good yields (65-85%) [2].
Another classical approach involves the Mannich reaction, where 6-methylpyridin-2(1H)-one is treated with formaldehyde and an amine source [3]. This methodology proceeds through the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic attack by the activated pyridone. The Mannich reaction typically provides good yields (70-90%) under neutral to mildly acidic conditions and can be performed at room temperature .
Contemporary synthetic approaches have expanded the range of precursor compounds available for the synthesis of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one. Key starting materials include:
Direct Precursors:
Multi-component Precursors:
Biocatalytic Precursors:
Contemporary synthesis strategies employ several sophisticated reaction mechanisms:
Aldol-type Cyclocondensation Mechanism:
This mechanism involves the formation of lithium enolates from ethyl acetate or α-substituted acetates, followed by aldol-like condensation with aminoaldehydes and ketones [7]. The reaction proceeds through a cyclic transition state that provides excellent regioselectivity for the desired product. The mechanism allows access to various substitution patterns while maintaining mild reaction conditions [11].
Vilsmeier-Haack Formylation Mechanism:
The Vilsmeier-Haack approach utilizes the activation of 3-amino-4-methyl pyridines through quaternization of the pyridine nitrogen by the Vilsmeier reagent [6]. This creates a salt intermediate with an activated methyl group exhibiting pronounced CH-acidity, enabling subsequent formylation and cyclization to yield the target compound [12].
Cascade Reaction Mechanism:
Multi-component cascade reactions involve sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization steps [8]. These reactions proceed through multiple intermediates in a single synthetic transformation, providing high atom efficiency and excellent yields [13].
Regioselectivity in the synthesis of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one is crucial for obtaining the desired product without unwanted isomers. Several strategies have been developed to achieve high regioselectivity:
Electronic Control:
The electron-deficient nature of the pyridone ring directs nucleophilic attack preferentially to the 3-position [7]. This electronic bias can be enhanced through the use of appropriate bases and reaction conditions that favor enolate formation at the desired position.
Lithium Enolate Strategy:
The use of lithium amide anions ensures excellent regioselectivity for the 2-oxo-isomer over undesired 4-oxo-isomers [14]. This approach offers a distinct advantage over existing methods by providing predictable selectivity patterns.
Steric Control:
The introduction of substituents at strategic positions can influence the regioselectivity of the reaction. For instance, the 6-methyl group provides steric hindrance that helps direct the reaction to the desired 3-position [15].
Catalyst-Directed Selectivity:
Modern catalytic approaches employ specific catalysts that can influence the regioselectivity through coordination effects or electronic activation [16]. Rhodium-catalyzed cyclization reactions have shown particular promise in achieving high regioselectivity.
Contemporary synthetic methodologies increasingly emphasize green chemistry principles to minimize environmental impact and improve sustainability:
Solvent-Free Approaches:
Solvent-free cascade reactions represent a significant advancement in green chemistry applications [8]. These methods eliminate the need for organic solvents, reducing waste generation and environmental impact. The solvent-free approach using piperidine as a catalyst at 50°C provides excellent yields (75-95%) with minimal environmental footprint [13].
Microwave-Assisted Synthesis:
Microwave irradiation enables rapid synthesis with reduced reaction times and improved yields [17]. This approach typically requires only 2 minutes of microwave irradiation at 100°C, compared to hours required for conventional heating methods. The microwave-assisted approach also reduces energy consumption and allows for better control of reaction conditions [18].
Biocatalytic Methods:
Whole-cell biocatalytic approaches represent the most environmentally friendly synthetic strategy [10]. These methods utilize recombinant microbial whole cells operating under mild aqueous conditions (37°C, pH 7.0) and provide good yields (70-85%) with minimal environmental impact. The biocatalytic approach offers excellent sustainability credentials and can be scaled up for industrial applications [10].
Water-Based Synthesis:
Aqueous reaction media have been developed as green alternatives to organic solvents [19]. These approaches utilize water as the primary solvent, reducing the environmental impact while maintaining good reaction efficiency. The Guareschi-Thorpe synthesis in green buffer conditions exemplifies this approach [19].
The comparative analysis of different synthetic methodologies reveals that while traditional approaches provide reliable access to the target compound, contemporary methods offer significant advantages in terms of environmental sustainability, reaction efficiency, and regioselectivity. The choice of synthetic method depends on factors such as scale requirements, environmental considerations, and desired product purity.
| Methodology | Yield Range | Environmental Impact | Scalability |
|---|---|---|---|
| Classical Condensation | 65-85% | Moderate | Good |
| Mannich Reaction | 70-90% | Moderate | Good |
| Aldol-type Cyclocondensation | 60-80% | Low | Excellent |
| Vilsmeier-Haack Formylation | 40-70% | High | Moderate |
| Formaldehyde Condensation | 85-95% | High | Excellent |
| Biocatalytic Approach | 70-85% | Very Low | Good |
| Microwave-Assisted | 80-95% | Low | Good |
| Solvent-Free Cascade | 75-95% | Very Low | Excellent |